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Compound of Interest

Compound Name: 5-Hydroxy-2-iodobenzoic acid

Cat. No.: B1302134 Get Quote

Introduction

5-Hydroxy-2-iodobenzoic acid is a valuable bifunctional aromatic compound that serves as a

versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl

group, and an iodine atom on a benzene ring, allows for a variety of chemical transformations.

The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group

influence the reactivity of the aromatic ring, while the iodo-substituent provides a handle for

cross-coupling reactions. This unique combination of functional groups makes 5-hydroxy-2-
iodobenzoic acid an attractive starting material for the synthesis of a wide range of organic

molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid
A common and efficient method for the synthesis of 5-hydroxy-2-iodobenzoic acid involves

the diazotization of 2-amino-5-hydroxybenzoic acid followed by a Sandmeyer-type iodination

reaction.

Experimental Protocol: Synthesis of 5-Hydroxy-2-
iodobenzoic Acid[1]
Materials:

2-amino-5-hydroxybenzoic acid
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Concentrated hydrochloric acid

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Water

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a suitable reaction vessel, dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in

water (20 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add concentrated hydrochloric acid (10 mL) followed by a solution of sodium nitrite

(1.08 g, 45.6 mmol) in water. Maintain the temperature at 0 °C and stir the mixture for 30

minutes to facilitate the diazotization reaction.

In a separate flask, dissolve potassium iodide (3.24 g, 19.5 mmol) in water (5 mL).

Add the potassium iodide solution to the reaction mixture.

Heat the resulting mixture to 90 °C and stir for 30 minutes to effect the iodination reaction.

After cooling to room temperature, extract the mixture with ethyl acetate.

Wash the organic layer sequentially with water, dry over anhydrous magnesium sulfate

(MgSO₄), and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 5-hydroxy-2-
iodobenzoic acid.
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Data Presentation:

Product Yield
Physical
Appearance

Melting Point
Spectroscopic
Data

5-Hydroxy-2-

iodobenzoic acid
88% Brown solid 180°C

IR (KBr, νmax,

cm⁻¹): 3293,

1700, 1666,

1583, 1477,

1427, 1307,

1265, 1241,

1222, 1018, 933,

877, 827, 782¹H

NMR (500 MHz,

DMSO-d₆, δ):

6.69 (1H, d, J =

8.5 Hz), 7.13

(1H, s), 7.71 (1H,

d, J = 8.5 Hz),

9.9 (1H, s)¹³C

NMR (DMSO-d₆,

δ): 80.5, 117.8,

120.6, 137.9,

141.7, 157.8,

168.3HRMS

(APCI): [M+H]⁺

calcd for

C₇H₅O₃I:

264.9361, found:

264.9377

Applications in Cross-Coupling Reactions
The carbon-iodine bond in 5-hydroxy-2-iodobenzoic acid is a key feature that allows for its

participation in various palladium-catalyzed cross-coupling reactions. These reactions are

fundamental in C-C bond formation and are widely used in the synthesis of complex organic

molecules.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon

bonds between an organoboron compound and an organohalide. 5-Hydroxy-2-iodobenzoic
acid can serve as the aryl halide partner in this reaction, enabling the introduction of a wide

range of aryl or vinyl substituents.

General Experimental Workflow for Suzuki-Miyaura Coupling
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Reaction Setup

Reaction

Work-up & Purification

5-Hydroxy-2-iodobenzoic acid
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Boronic acid/ester Palladium catalyst Base Solvent

Heating
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Extraction

Purification
(e.g., Chromatography)

Coupled Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.
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General Protocol for Suzuki-Miyaura Coupling
Materials:

5-Hydroxy-2-iodobenzoic acid

Aryl or vinyl boronic acid (or ester)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

To a reaction flask, add 5-hydroxy-2-iodobenzoic acid (1.0 equiv.), the boronic acid or

ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

Add the degassed solvent(s).

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor

the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with water or a

saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling
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The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of

arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Catalytic Cycle of the Sonogashira Coupling

Copper Cycle

Pd(0)L₂

R¹-Pd(II)L₂-X

Oxidative
Addition
(R¹-X) R¹-Pd(II)L₂-C≡CR²

Transmetalation

Reductive
Elimination

R¹-C≡CR²

CuX

Cu-C≡CR²H-C≡CR² + Base

Base

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Sonogashira coupling.

General Protocol for Sonogashira Coupling
Materials:

5-Hydroxy-2-iodobenzoic acid

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
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Copper(I) salt (e.g., CuI)

Base (e.g., Et₃N, DIPEA)

Solvent (e.g., THF, DMF)

Procedure:

In a reaction flask, dissolve 5-hydroxy-2-iodobenzoic acid (1.0 equiv.) and the terminal

alkyne (1.2-1.5 equiv.) in the solvent.

Add the palladium catalyst (0.01-0.05 equiv.), the copper(I) salt (0.02-0.1 equiv.), and the

base.

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

Once the reaction is complete, dilute with a suitable organic solvent and filter through a pad

of celite to remove the catalyst.

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purify the residue by column chromatography.

Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and can be

applied to 5-hydroxy-2-iodobenzoic acid to introduce alkenyl groups.

General Protocol for Heck Reaction
Materials:

5-Hydroxy-2-iodobenzoic acid

Alkene
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Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

Ligand (e.g., PPh₃, P(o-tolyl)₃)

Base (e.g., Et₃N, K₂CO₃)

Solvent (e.g., DMF, Acetonitrile)

Procedure:

Combine 5-hydroxy-2-iodobenzoic acid (1.0 equiv.), the alkene (1.1-2.0 equiv.), the

palladium catalyst (0.01-0.05 equiv.), the ligand (if required), and the base in a reaction

vessel.

Add the solvent and degas the mixture.

Heat the reaction to the required temperature (typically 80-140 °C) until the starting material

is consumed (monitored by TLC or GC-MS).

Cool the mixture, dilute with water, and extract with an organic solvent.

Wash the combined organic extracts, dry over a drying agent, and remove the solvent under

reduced pressure.

Purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules
and Functional Materials
5-Hydroxy-2-iodobenzoic acid is a precursor for the synthesis of more complex molecules

with potential biological activity or material science applications. One notable application is its

use in the preparation of a polymer-supported oxidizing agent.

Synthesis of a Polymer-Supported Periodinane Reagent
A polymer-supported version of a hypervalent iodine reagent, analogous to the Dess-Martin

periodinane, can be synthesized from 5-hydroxy-2-iodobenzoic acid. This solid-supported

reagent facilitates easier purification of the oxidized products.
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Synthetic Pathway to a Polymer-Supported Oxidizing Reagent

5-Hydroxy-2-iodobenzoic acid

Polymer-supported
5-Hydroxy-2-iodobenzoic acid

Cs₂CO₃

Chloromethyl Polystyrene

Polymer-supported
Periodinane Reagent

Oxone®

Oxidation

Aldehyde or Ketone

Oxidation

Alcohol

Click to download full resolution via product page

Caption: Synthesis and application of a polymer-supported periodinane.

Protocol for the Preparation of a Polymer-Supported
Periodinane Reagent[2][3]
Step 1: Immobilization of 5-Hydroxy-2-iodobenzoic Acid

Suspend chloromethyl polystyrene (cross-linked with 1% divinylbenzene) in a suitable

solvent (e.g., DMF).

Add 5-hydroxy-2-iodobenzoic acid and cesium carbonate (Cs₂CO₃).
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Heat the mixture with stirring to effect the coupling of the benzoic acid to the polymer

support.

After the reaction, filter the polymer, wash extensively with various solvents to remove

unreacted starting materials, and dry under vacuum.

Step 2: Oxidation to the Hypervalent Iodine Reagent

Suspend the polymer-supported 5-hydroxy-2-iodobenzoic acid in a mixture of acetonitrile

and water.

Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and stir the mixture at room temperature.

Monitor the oxidation until completion.

Filter the polymer, wash thoroughly with water and acetone, and dry under vacuum to obtain

the polymer-supported periodinane reagent.

This solid-phase reagent can then be used for the oxidation of primary and secondary alcohols

to aldehydes and ketones, respectively. The key advantage is that the spent reagent and

byproducts remain on the polymer support and can be removed by simple filtration.

Conclusion

5-Hydroxy-2-iodobenzoic acid is a highly functionalized and versatile building block in

organic synthesis. Its ability to undergo a variety of transformations, including esterification,

etherification, and particularly palladium-catalyzed cross-coupling reactions, makes it a

valuable starting material for the construction of complex molecular architectures. The

protocols and data presented herein provide a foundation for researchers and scientists in drug

development and materials science to utilize this compound in their synthetic endeavors.

To cite this document: BenchChem. [5-Hydroxy-2-iodobenzoic Acid: A Versatile Building
Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302134#5-hydroxy-2-iodobenzoic-acid-as-a-
building-block-in-organic-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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